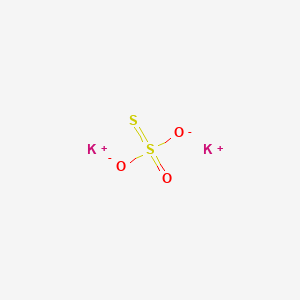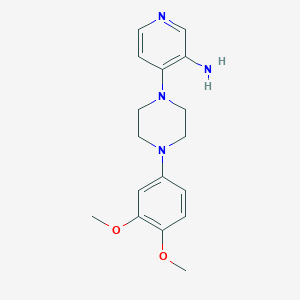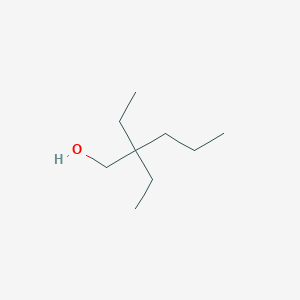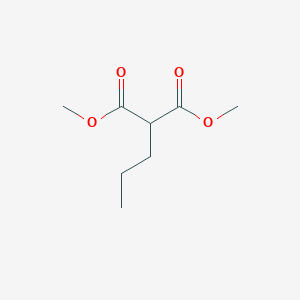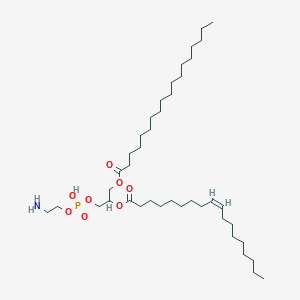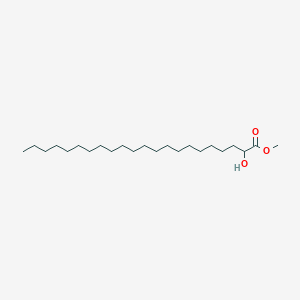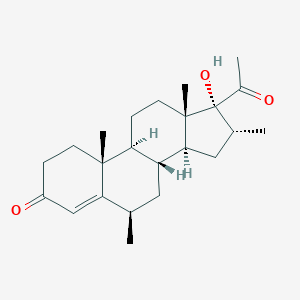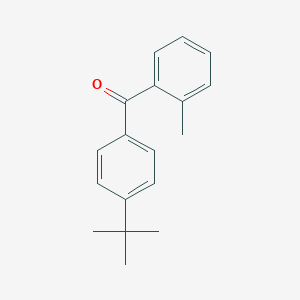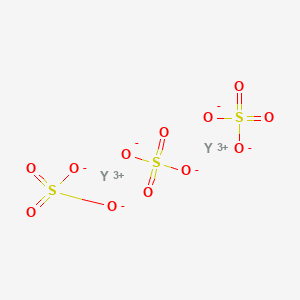
Diyttrium trisulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium trisulphate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water and has a molecular formula of Dy2(SO4)3. Dysprosium trisulphate has various applications in the field of science, including catalysis, magnetic resonance imaging, and biomedical research.
Aplicaciones Científicas De Investigación
Dysprosium trisulphate has various applications in scientific research. One of the most significant applications is in catalysis. Dysprosium trisulphate has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. It has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Another application of dysprosium trisulphate is in magnetic resonance imaging (MRI). Dysprosium trisulphate has unique magnetic properties that make it an ideal contrast agent for MRI. It has been shown to improve the image quality of MRI scans, making it easier to detect and diagnose various medical conditions.
Mecanismo De Acción
The mechanism of action of dysprosium trisulphate is not fully understood. However, it is believed to work by interacting with various enzymes and proteins in the body. Dysprosium trisulphate has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism and function.
Efectos Bioquímicos Y Fisiológicos
Dysprosium trisulphate has various biochemical and physiological effects. In animal studies, dysprosium trisulphate has been shown to affect the levels of various hormones and neurotransmitters in the body. It has also been shown to affect the function of various organs, including the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dysprosium trisulphate is its unique magnetic properties, which make it an ideal contrast agent for MRI. It is also an effective catalyst for the synthesis of various organic compounds. However, dysprosium trisulphate is relatively expensive and can be difficult to obtain in large quantities. It also has limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on dysprosium trisulphate. One area of research is in the development of new catalysts for organic synthesis. Dysprosium trisulphate has shown promise as a catalyst for the synthesis of various organic compounds, and further research could lead to the development of more efficient and effective catalysts.
Another area of research is in the development of new contrast agents for MRI. Dysprosium trisulphate has unique magnetic properties that make it an ideal contrast agent, and further research could lead to the development of even better agents.
Conclusion:
In conclusion, dysprosium trisulphate is a rare earth metal compound that has various applications in scientific research. It is an effective catalyst for the synthesis of various organic compounds and has unique magnetic properties that make it an ideal contrast agent for MRI. Further research is needed to fully understand the mechanism of action of dysprosium trisulphate and to develop new applications for this compound.
Métodos De Síntesis
The most common method for synthesizing dysprosium trisulphate involves the reaction of dysprosium oxide with sulfuric acid. The reaction takes place at high temperatures, and the resulting product is then purified through various techniques such as filtration and crystallization.
Propiedades
Número CAS |
13510-71-9 |
|---|---|
Nombre del producto |
Diyttrium trisulphate |
Fórmula molecular |
Y2(SO4)3 O12S3Y2 |
Peso molecular |
466 g/mol |
Nombre IUPAC |
yttrium(3+);trisulfate |
InChI |
InChI=1S/3H2O4S.2Y/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 |
Clave InChI |
RTAYJOCWVUTQHB-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] |
SMILES canónico |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] |
Otros números CAS |
13510-71-9 |
Pictogramas |
Irritant |
Sinónimos |
diyttrium trisulphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



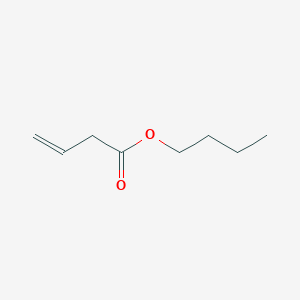
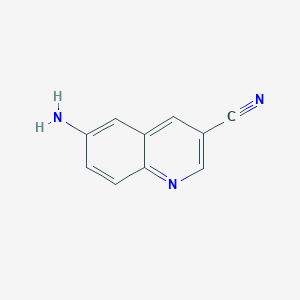
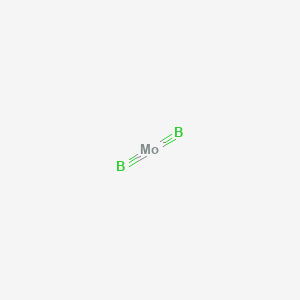
![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
